

Application of Ethylammonium in Lead-Free Perovskite Solar Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethylammonium

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Introduction

The quest for non-toxic and stable alternatives to lead-based perovskite solar cells has led to significant research into various lead-free material systems. Among these, tin-based, bismuth-based, and antimony-based perovskites have emerged as promising candidates. The incorporation of organic cations, such as **ethylammonium** (EA), has been explored as a strategy to enhance the efficiency and stability of these lead-free perovskite solar cells. This document provides a detailed overview of the application of **ethylammonium** in these systems, summarizing key performance data and providing experimental protocols based on available research.

I. Ethylammonium in Tin-Based Perovskite Solar Cells

The incorporation of **ethylammonium** and its derivatives in tin-based perovskite solar cells has shown considerable promise in improving device performance and stability.

Data Presentation

Table 1: Performance of **Ethylammonium**-Containing Tin-Based Perovskite Solar Cells

Perovskite Composition	Additive /Modification	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability Notes	Reference
(EAxFA1-x)SnI3	Partial EA+ substitution for FA+	-	-	-	13.24	Details not specified	[1]
FASnI3	1% EDAI2 additive	-	-	-	8.9	Maintained for over 1400h in a glove box	[2]
{en}MASnI3	Incorporation of ethylene diammonium (en)	0.429	24.28	63.72	6.63	Improved air stability compared to MASnI3	[3]

EA: **Ethylammonium**, FA: Formamidinium, EDAI2: Ethylenediammonium diiodide, MA: **Methylammonium**, en: ethylenediammonium

Experimental Protocols

Protocol 1: Fabrication of (EAxFA1-x)SnI3 Perovskite Solar Cells (Hypothetical protocol based on typical tin-based PSC fabrication)

This protocol is a generalized procedure and requires optimization for specific EA concentrations.

1. Precursor Solution Preparation:

- Dissolve Formamidinium Iodide (FAI) and **Ethylammonium** Iodide (EAI) in a mixed solvent of N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v). The total molar concentration of the A-site cations should be stoichiometric with the tin source.
- Add Tin (II) Iodide (SnI_2) to the solution to form the perovskite precursor. A common additive, Tin (II) Fluoride (SnF_2), is often included (e.g., 10 mol%) to suppress the oxidation of Sn^{2+} .
- Stir the solution at an elevated temperature (e.g., 70 °C) for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).

2. Device Fabrication (n-i-p architecture):

- Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
- Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO_2 or SnO_2 onto the FTO substrate. For instance, a SnO_2 nanoparticle solution can be spin-coated at 3000 rpm for 30 seconds, followed by annealing at 150 °C for 30 minutes.
- Perovskite Layer Deposition:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Spin-coat the prepared $(\text{EA}_x\text{FA}_{1-x})\text{SnI}_3$ precursor solution onto the ETL. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s).
 - During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
 - Anneal the perovskite film at a moderate temperature (e.g., 80-100 °C) for 10-20 minutes.
- Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite layer.
- Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact to complete the device.

Protocol 2: Fabrication of FASnI₃ Solar Cells with Ethylenediammonium Diiodide (EDAI₂) Additive

This protocol is based on the work by Jokar et al., which demonstrated improved stability and performance.^[2]

1. Precursor Solution Preparation:

- Prepare a precursor solution of Formamidinium Tin Iodide (FASnI₃).
- Add 1% (molar ratio) of Ethylenediammonium Diiodide (EDAI₂) to the precursor solution.

2. Device Fabrication:

- Follow the device fabrication steps outlined in Protocol 1, using the EDAI₂-containing precursor solution for the perovskite layer deposition. The original study highlights a gradual improvement in device performance with storage time in an inert environment, suggesting a slow passivation process.^[2]

Role of Ethylammonium in Tin-Based Perovskites

The incorporation of **ethylammonium** or its derivatives in tin-based perovskites is believed to contribute to:

- **Crystal Structure Modification:** The larger size of the EA cation compared to MA or FA can influence the perovskite crystal structure, potentially improving its stability.
- **Defect Passivation:** Amine groups in the organic cations can passivate defects at the perovskite grain boundaries and surface, reducing non-radiative recombination and improving charge carrier lifetime.
- **Morphology Control:** Additives like EDAI₂ can influence the crystallization process, leading to more uniform films with larger grain sizes.

II. Ethylammonium in Bismuth-Based Perovskite Solar Cells

The application of **ethylammonium** in bismuth-based perovskites is less explored compared to tin-based systems. Most research has focused on **methyammonium** bismuth iodide ((MA)₃Bi₂I₉).

Data Presentation

Currently, there is a lack of specific quantitative data on the performance of **ethylammonium**-based bismuth perovskite solar cells in the reviewed literature. Research has primarily focused on the synthesis and characterization of **methyammonium** bismuth iodide.^{[4][5]}

Experimental Protocols

Protocol 3: Synthesis of **Methylammonium** Bismuth Iodide (MA)₃Bi₂I₉ (for reference)

This protocol, adapted from Abdulkareem et al., can serve as a starting point for exploring the incorporation of **ethylammonium**.^[6]

1. Precursor Solution Preparation:

- Dissolve **Methylammonium** Iodide (MAI) (160 mg) and Bismuth (III) Iodide (BiI₃) (590 mg) in a 1:1 molar ratio in a chosen solvent system. The study explored Gamma-Butyrolactone (GBL) enhanced with Methylamine (MA) and Acetonitrile (ACN).
- Heat the solution at 110 °C for 1 hour while stirring at 500 rpm to achieve a homogeneous solution.
- Allow the solution to cool to room temperature.

2. Film Deposition:

- Spin-coat the precursor solution onto a substrate at 1000 rpm for 50 seconds.
- Anneal the film at 100 °C for 10 minutes.

To adapt this protocol for **ethylammonium**, one could substitute **Methylammonium** Iodide (MAI) with **Ethylammonium** Iodide (EAI) or use a mixed-cation approach with both MAI and EAI. The solvent system and processing parameters would likely require significant optimization.

III. Ethylammonium in Antimony-Based Perovskite Solar Cells

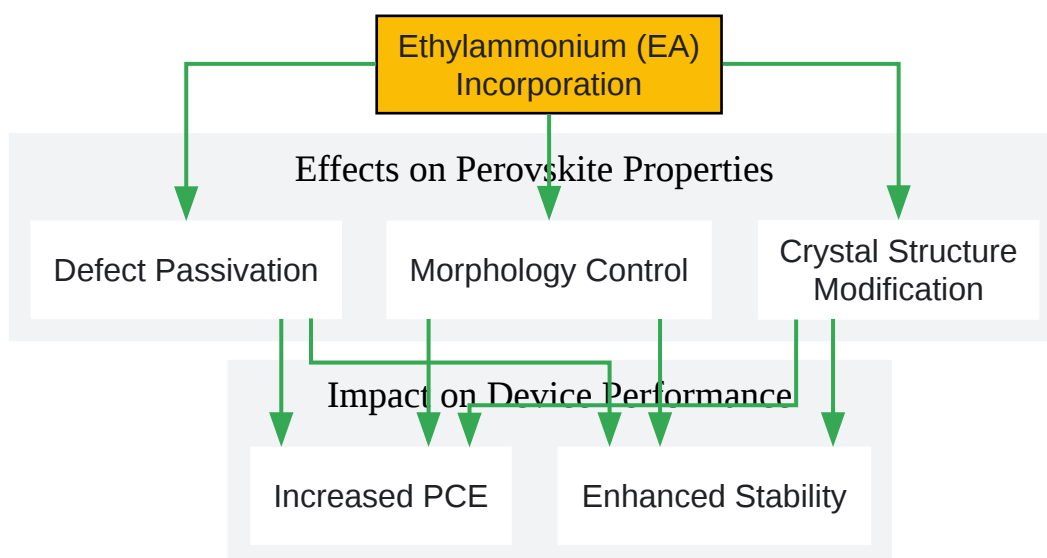
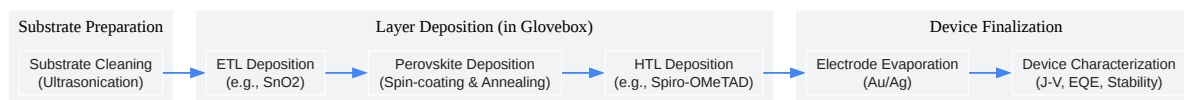
Similar to bismuth-based systems, the use of **ethylammonium** in antimony-based perovskite solar cells is not well-documented in the available literature. Research has predominantly focused on other organic cations like **methyammonium** and formamidinium.[7]

Data Presentation

There is currently no available data on the photovoltaic performance of **ethylammonium**-containing antimony-based perovskite solar cells.

IV. Visualizations

Experimental Workflow for Lead-Free Perovskite Solar Cell Fabrication



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